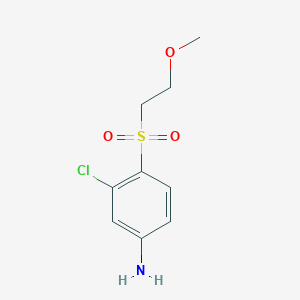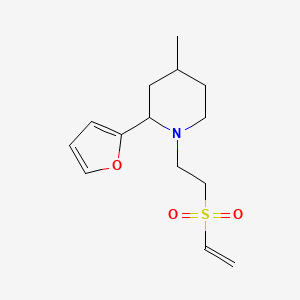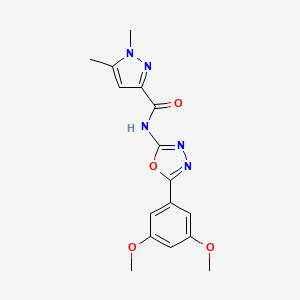![molecular formula C7H15NO3 B2492475 O-[(3,3-Dimethyl-1,4-dioxan-2-yl)methyl]hydroxylamine CAS No. 2551118-65-9](/img/structure/B2492475.png)
O-[(3,3-Dimethyl-1,4-dioxan-2-yl)methyl]hydroxylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O-[(3,3-Dimethyl-1,4-dioxan-2-yl)methyl]hydroxylamine is a chemical compound that can be studied through its synthesis, molecular structure, chemical reactions, and properties. While direct studies on this compound are scarce, research on similar hydroxylamines and their derivatives offers a foundation for understanding its chemical behavior and characteristics.
Synthesis Analysis
The synthesis of related compounds, such as O-(diphenylphosphinyl)hydroxylamine, involves the reaction of hydroxylamine with diphenylphosphinic chloride in benzene or aqueous dioxan. This process yields O-(diphenylphosphinyl)hydroxylamine instead of the N-phosphinyl compound previously anticipated, demonstrating the specificity of reactions involving hydroxylamine derivatives (Harger, 1982).
Molecular Structure Analysis
Studies on the molecular structures of hydroxylamine derivatives, such as O-methylhydroxylamine and its N-methyl, N,O-dimethyl, and N,N,O-trimethyl derivatives, have been conducted using electron diffraction. These studies reveal that these molecules primarily adopt an anti conformation around the N-O bond, with methyl substitutions affecting bond lengths (Rankin et al., 1981).
Chemical Reactions and Properties
The chemical reactions of hydroxylamine derivatives are diverse. For example, O-(diphenylphosphinyl)hydroxylamine can form aminophosphonium and aminosulphonium salts with triphenylphosphine and dimethyl sulphide, respectively, indicating its reactivity towards forming salts with strong bases (Harger, 1982).
Physical Properties Analysis
The physical properties of hydroxylamine derivatives, such as solubility, melting points, and crystalline structure, can significantly vary based on the substituents attached to the hydroxylamine moiety. For instance, the synthesis and structural analysis of various hydroxylamine derivatives reveal different crystalline structures and bonding patterns, highlighting the impact of chemical modifications on the physical characteristics of these compounds (Flores et al., 2018).
Chemical Properties Analysis
The chemical properties, such as reactivity and stability, of hydroxylamine derivatives are influenced by their molecular structure and the nature of their substituents. Studies on reactions involving methylated hydroxylamines with bis(2,4-dinitrophenyl)phosphate provide insights into the mechanisms of nucleophilic substitution reactions, showcasing the effects of methylation on the rates of these reactions (Domingos et al., 2004).
Applications De Recherche Scientifique
Chemical Reactions and Properties
O-[(3,3-Dimethyl-1,4-dioxan-2-yl)methyl]hydroxylamine is involved in various chemical reactions, showcasing its reactivity and utility in different contexts. For instance, hydroxylamine reacts with diphenylphosphinic chloride in benzene or aqueous dioxan to form O-(diphenylphosphinyl)hydroxylamine. This reaction was detailed in a study exploring the preparation and characteristic chemical reactions of O-(diphenylphosphinyl)hydroxylamine, showing that it does not form the N-phosphinyl compound as previously thought. This compound condenses with acetone to give phosphinylacetone oximes, indicating its potential in synthesizing various chemical structures (Harger, 1982).
Biological Interactions and Effects
This compound has shown interactions with biological systems. In a study on the reactions of hydroxylamine with the electron-donor side of photosystem II (PSII), it was observed that the reaction of hydroxylamine with PSII in the S1 state delays the advancement of the H2O-oxidation cycle by two charge separations. This implies its potential impact on photosynthetic processes and related biological systems (Beck & Brudvig, 1987).
Applications in Polymerization and Material Science
In the field of polymerization and material science, solvent effects have been used to improve control over nitroxide-mediated polymerization of isoprene. A study demonstrated that using 1,4-dioxane or pyridine as solvents for polymerization mediated by certain alkoxyamines resulted in an increase in the rate of consumption of the initiator and narrower molecular weight distributions of the resulting polymer. This indicates the compound’s potential role in fine-tuning polymerization processes for specific material characteristics (Harrisson, Couvreur, & Nicolas, 2012).
Environmental and Analytical Chemistry
The compound has been implicated in environmental and analytical chemistry contexts as well. For instance, the study of unsaturated dicarbonyl products from OH-initiated photo-oxidation of furan derivatives employed O-(2,3,4,5,6)-pentafluorobenzyl-hydroxylamine hydrochloride in their methodology, indicating its use in complex chemical analyses and environmental studies (Alvarez et al., 2009).
Propriétés
IUPAC Name |
O-[(3,3-dimethyl-1,4-dioxan-2-yl)methyl]hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO3/c1-7(2)6(5-11-8)9-3-4-10-7/h6H,3-5,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFJCTUUPMGNCEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(OCCO1)CON)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]-4-methyltetrahydro-1(2H)-pyrazinecarboxamide](/img/structure/B2492394.png)

![5-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2492396.png)
![N-(1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2492397.png)

![2-(1-(4-(4-acetylphenyl)piperazin-1-yl)-1-oxopropan-2-yl)-6,7-dihydro-2H-cyclopenta[c]pyridazin-3(5H)-one](/img/structure/B2492400.png)


![2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(4-methylbenzyl)acetamide](/img/structure/B2492408.png)
![N-(benzo[d]thiazol-5-yl)-3-(methylthio)benzamide](/img/structure/B2492409.png)

